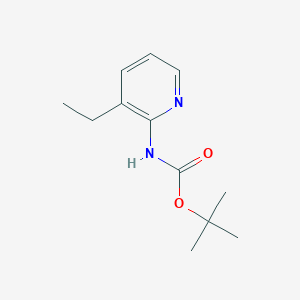

tert-Butyl (3-ethylpyridin-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-ethylpyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-5-9-7-6-8-13-10(9)14-11(15)16-12(2,3)4/h6-8H,5H2,1-4H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRKFAYMMZQJCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455842 | |

| Record name | tert-Butyl (3-ethylpyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149489-03-2 | |

| Record name | tert-Butyl (3-ethylpyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to tert-Butyl (3-ethylpyridin-2-yl)carbamate

CAS Number: 149489-03-2

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of tert-butyl (3-ethylpyridin-2-yl)carbamate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document outlines the compound's chemical properties, a validated synthesis protocol, comprehensive characterization data, and discusses its applications as a strategic intermediate in the development of novel therapeutics. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of complex molecules targeting a range of biological pathways.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. Its presence is critical to the function of numerous drugs due to its ability to engage in hydrogen bonding, metal coordination, and aromatic interactions, thereby influencing the pharmacokinetic and pharmacodynamic properties of a molecule. The strategic functionalization of the pyridine ring allows for the fine-tuning of these properties, making substituted pyridines highly sought-after building blocks in drug discovery programs.

This compound is a bifunctional molecule that combines the key features of a 3-substituted pyridine with a protected amine, making it a versatile intermediate for further chemical elaboration. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amino functionality under a variety of reaction conditions, while being readily cleavable under acidic conditions. The ethyl group at the 3-position provides a lipophilic handle that can be crucial for optimizing ligand-protein interactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 149489-03-2 | [1] |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [2] |

| Molecular Weight | 222.28 g/mol | [2] |

| Appearance | Off-white to pale yellow solid | General knowledge |

| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform, and ethyl acetate. | General knowledge |

| Density | 1.087 g/cm³ | [1] |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the Boc-protection of the corresponding amine, 2-amino-3-ethylpyridine. This reaction is a standard procedure in organic synthesis and can be accomplished with high efficiency.

General Synthesis Protocol

Reaction: Protection of 2-amino-3-ethylpyridine with di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

2-amino-3-ethylpyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of 2-amino-3-ethylpyridine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amino group of 2-amino-3-ethylpyridine on one of the carbonyl carbons of di-tert-butyl dicarbonate. The triethylamine acts as a base to deprotonate the resulting ammonium species, leading to the formation of the carbamate and a tert-butoxycarbonyl byproduct which decomposes to isobutylene and carbon dioxide.

Caption: Mechanism of Boc-protection.

Characterization

While specific spectral data for this compound is not widely available in the public domain, the expected NMR and mass spectrometry data can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.10-8.05 (m, 1H, pyridine-H6)

-

δ 7.55-7.50 (m, 1H, pyridine-H4)

-

δ 7.00-6.95 (m, 1H, pyridine-H5)

-

δ 7.20 (br s, 1H, NH)

-

δ 2.70 (q, J = 7.6 Hz, 2H, -CH₂CH₃)

-

δ 1.50 (s, 9H, -C(CH₃)₃)

-

δ 1.25 (t, J = 7.6 Hz, 3H, -CH₂CH₃)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 153.0 (C=O)

-

δ 152.0 (pyridine-C2)

-

δ 146.0 (pyridine-C6)

-

δ 138.0 (pyridine-C4)

-

δ 130.0 (pyridine-C3)

-

δ 120.0 (pyridine-C5)

-

δ 81.0 (-C(CH₃)₃)

-

δ 28.5 (-C(CH₃)₃)

-

δ 24.0 (-CH₂CH₃)

-

δ 14.0 (-CH₂CH₃)

-

Mass Spectrometry

-

Electrospray Ionization (ESI-MS): Calculated for C₁₂H₁₈N₂O₂ [M+H]⁺: 223.14; found: 223.1.

Applications in Drug Discovery

This compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. The 2-amino-3-substituted pyridine motif is a common feature in a number of clinically important drugs.

Kinase Inhibitors

The 2-aminopyridine scaffold is a well-established hinge-binding motif in many kinase inhibitors. The amino group forms crucial hydrogen bonds with the backbone of the kinase hinge region. The substituent at the 3-position can be elaborated to occupy the hydrophobic pocket of the ATP-binding site, thereby enhancing potency and selectivity. The Boc-protected amine of this compound allows for the introduction of various functionalities at other positions of the pyridine ring before deprotection and subsequent coupling reactions.

Caption: Synthetic utility workflow.

Other Therapeutic Areas

Beyond kinase inhibition, the substituted pyridine core is found in drugs targeting a wide range of biological processes, including central nervous system disorders, inflammation, and infectious diseases. The versatility of this compound makes it an attractive starting material for the exploration of new chemical space in these therapeutic areas.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically important building block for the synthesis of complex, biologically active molecules. Its straightforward synthesis and versatile reactivity make it a valuable tool for medicinal chemists and drug discovery scientists. This guide provides a comprehensive overview of its properties, synthesis, and potential applications, serving as a foundation for its use in the development of next-generation therapeutics.

References

-

This compound. PubChem Compound Summary for CID 156461773. National Center for Biotechnology Information. [Link]

-

tert-Butyl 3-ethylpyridin-2-ylcarbamate. ChemBK.[Link]

Sources

tert-Butyl (3-ethylpyridin-2-yl)carbamate chemical properties

An In-depth Technical Guide to tert-Butyl (3-ethylpyridin-2-yl)carbamate

Introduction

This compound is a heterocyclic organic compound featuring a pyridine core substituted with an ethyl group and a tert-butoxycarbonyl (Boc) protected amine. As a functionalized pyridine derivative, it serves as a valuable and versatile building block in modern organic synthesis. The strategic placement of its functional groups—a nucleophilic nitrogen within the pyridine ring, a modifiable aromatic system, and a masked primary amine—makes it a key intermediate for constructing more complex molecular architectures.

The pyridine moiety is a ubiquitous scaffold in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and its unique electronic properties. The Boc group is one of the most common nitrogen-protecting groups in synthetic chemistry, renowned for its stability under a wide range of reaction conditions and its clean, efficient removal under acidic protocols.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.

Section 1: Physicochemical and Computed Properties

Precise experimental data for this specific isomer is not widely published. However, its properties can be reliably predicted based on its structure and data from closely related analogues. The following table summarizes its core physicochemical characteristics.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-(3-ethyl-2-pyridyl)carbamate | - |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [3] |

| Molecular Weight | 222.28 g/mol | [3] |

| Exact Mass | 222.136827821 Da | [3] |

| Appearance | Expected to be a white to yellow or brown solid | [4] |

| Solubility | Soluble in organic solvents (e.g., CH₂Cl₂, THF, EtOAc, MeOH); Insoluble in water. | - |

| Computed XLogP3-AA | 2.2 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 4 | [3] |

Note: Computed properties are based on the isomeric structure tert-butyl N-(2-ethyl-3-pyridinyl)carbamate and serve as a close approximation.

Section 2: Synthesis and Purification

The most direct and widely adopted strategy for preparing this compound is the protection of the primary amino group of 2-amino-3-ethylpyridine using di-tert-butyl dicarbonate, commonly known as (Boc)₂O or Boc anhydride.

Expert Insight: Causality Behind Experimental Choices

The selection of a base is critical for efficient Boc protection. While a tertiary amine like triethylamine (Et₃N) can be used as a simple acid scavenger, a catalytic amount of 4-dimethylaminopyridine (DMAP) is often included.[2] DMAP functions as a superior acyl transfer catalyst by forming a highly reactive N-acylpyridinium intermediate with (Boc)₂O, which is then rapidly attacked by the less nucleophilic aminopyridine. The choice of an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is standard, as it effectively solubilizes both the starting amine and the (Boc)₂O reagent without interfering with the reaction.

Detailed Experimental Protocol: N-tert-Butoxycarbonylation

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-amino-3-ethylpyridine (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

-

Reagent Addition: Add triethylamine (1.5 eq) followed by a catalytic amount of DMAP (0.05 eq). Cool the solution to 0 °C in an ice bath.

-

Boc Protection: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise to the stirred mixture.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine. This step is crucial to remove the triethylamine hydrochloride salt and any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of the target carbamate.

Section 3: Chemical Reactivity and Stability

The reactivity profile of this compound is dominated by the properties of the Boc-protecting group.

Stability

The carbamate linkage is robust and stable towards a wide array of chemical conditions, including:

-

Basic Conditions: It is completely stable to strong bases like hydroxides, alkoxides, and organometallics (e.g., Grignard reagents, organolithiums).

-

Nucleophiles: It does not react with most common nucleophiles.

-

Reductive/Oxidative Conditions: It is stable to catalytic hydrogenation and many common oxidizing agents.

This stability is a cornerstone of its utility, allowing for selective chemical manipulation of other parts of the molecule without disturbing the protected amine.[1]

Reactivity: Acid-Labile Deprotection

The defining characteristic of the Boc group is its lability under acidic conditions.[2] Exposure to a strong acid cleanly removes the group to regenerate the free 2-amino-3-ethylpyridine.

-

Mechanism: The deprotection proceeds via protonation of the carbamate carbonyl oxygen, followed by the elimination of the highly stable tert-butyl cation. This cation is typically scavenged by the counter-ion or a deliberately added scavenger molecule. The resulting carbamic acid intermediate is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.

-

Common Reagents:

-

Trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v).

-

Hydrogen chloride (HCl) in an organic solvent, such as 4M HCl in 1,4-dioxane or methanol.

-

Self-Validating Protocol Insight: The progress of deprotection can be easily monitored by TLC, where the non-polar, UV-active starting material is converted to a highly polar, baseline-retained product (the amine salt). The reaction is typically complete within 1-2 hours at room temperature. The volatile nature of the byproducts (tert-butyl cation derivatives and CO₂) ensures a simple workup, often requiring only evaporation of the acid and solvent.

Reactivity and Stability Diagram

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. tert-butyl N-(2-ethyl-3-pyridinyl)carbamate | C12H18N2O2 | CID 156461773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. TERT-BUTYL N-[1-(PYRIDIN-3-YL)ETHYL]CARBAMATE | 1487703-06-9 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of tert-Butyl (3-ethylpyridin-2-yl)carbamate

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for tert-butyl (3-ethylpyridin-2-yl)carbamate, a valuable building block in contemporary drug discovery and development. The synthesis is strategically designed as a two-step process, commencing with the direct amination of commercially available 3-ethylpyridine via the Chichibabin reaction to yield the key intermediate, 2-amino-3-ethylpyridine. Subsequent protection of the amino group using di-tert-butyl dicarbonate affords the target molecule. This guide offers a detailed examination of the underlying reaction mechanisms, step-by-step experimental protocols, and critical process parameters, underpinned by authoritative references to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

This compound is a bifunctional molecule incorporating a pyridine scaffold, an ethyl substituent, and a tert-butoxycarbonyl (Boc) protected amine. This unique combination of structural features makes it a highly sought-after intermediate in the synthesis of complex heterocyclic compounds, particularly in the development of novel therapeutic agents. The Boc protecting group offers a stable yet readily cleavable handle, enabling selective transformations at other positions of the molecule.

The synthetic strategy detailed herein is predicated on a logical and efficient two-step sequence, designed to maximize yield and purity while utilizing readily accessible starting materials.

Overall Synthesis Pathway:

Caption: Mechanism of the Chichibabin amination of 3-ethylpyridine.

Detailed Experimental Protocol for the Synthesis of 2-Amino-3-ethylpyridine

Materials:

-

3-Ethylpyridine (commercially available) [1][2][3][4][5]* Sodium amide (NaNH₂)

-

Anhydrous toluene or xylene

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate or dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a reflux condenser, a nitrogen inlet, and a mechanical stirrer. The system is thoroughly flame-dried and allowed to cool under a stream of inert gas (nitrogen or argon).

-

Reagent Addition: Under a positive pressure of inert gas, freshly powdered sodium amide (1.2 equivalents) is added to the flask. Anhydrous toluene or xylene is then added via cannula to create a slurry.

-

Substrate Addition: Dry 3-ethylpyridine (1.0 equivalent) is slowly added to the vigorously stirred suspension at room temperature.

-

Reaction: The reaction mixture is heated to reflux (110-130 °C). The progress of the reaction can be monitored by the evolution of hydrogen gas. The reaction is typically maintained at reflux for several hours until gas evolution ceases.

-

Quenching: After completion, the reaction mixture is cooled to room temperature. The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Workup and Extraction: The quenched mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). [6]7. Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 2-amino-3-ethylpyridine can be further purified by recrystallization or column chromatography.

Safety Note: Sodium amide is a highly reactive and moisture-sensitive reagent. It should be handled with extreme care in an inert and dry environment. [7]

Boc Protection of 2-Amino-3-ethylpyridine

The final step in the synthesis is the protection of the 2-amino group of the intermediate with a tert-butoxycarbonyl (Boc) group. This is a standard and high-yielding transformation in organic synthesis.

Mechanism of Boc Protection

The Boc protection of an amine typically proceeds via the nucleophilic attack of the amine on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). The reaction is generally base-catalyzed. The base can either deprotonate the amine to increase its nucleophilicity or, in the case of a catalyst like 4-(dimethylamino)pyridine (DMAP), it can activate the Boc₂O. The reaction results in the formation of the N-Boc protected amine, tert-butanol, and carbon dioxide.

Caption: Mechanism for the Boc protection of 2-amino-3-ethylpyridine.

Detailed Experimental Protocol for the Synthesis of this compound

Materials:

-

2-Amino-3-ethylpyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) or 4-(Dimethylamino)pyridine (DMAP)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolution: In a round-bottom flask, 2-amino-3-ethylpyridine (1.0 equivalent) is dissolved in a suitable solvent such as THF or DCM.

-

Base Addition: An aqueous solution of sodium hydroxide (1.1 equivalents) is added, or a catalytic amount of DMAP (0.1 equivalents) is used for a non-aqueous setup.

-

Reagent Addition: Di-tert-butyl dicarbonate (1.1 equivalents), either neat or dissolved in a small amount of the reaction solvent, is added dropwise to the stirred solution at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is diluted with water and transferred to a separatory funnel. The aqueous layer is extracted three times with an organic solvent (e.g., ethyl acetate or DCM).

-

Washing: The combined organic layers are washed with water and then with a brine solution.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Summary of Quantitative Data

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| 1 | Chichibabin Amination | 3-Ethylpyridine, NaNH₂ | Toluene | 110-130 | 50-70 |

| 2 | Boc Protection | 2-Amino-3-ethylpyridine, (Boc)₂O, Base | THF or DCM | 0 to RT | >90 |

References

-

Grokipedia. Chichibabin reaction. [Link]

-

Justia Patents. Chichibabin aminations of pyridine bases. [Link]

-

Wikipedia. Chichibabin pyridine synthesis. [Link]

-

Aroma Aromatics & Flavours. 3 Ethyl Pyridine Manufacturer,Exporter,Supplier. [Link]

-

Cambridge University Press. Chichibabin Reaction. [Link]

- Eureka | Patsnap. Synthetic method of 3-(pyridine-2-yl-amino)

-

International Union of Crystallography. Synthesis and structural investigation of salts of 2-amino-3-methylpyridine with carboxylic acid derivatives: an experimental and theoretical study. [Link]

-

Scientific Update. The Chichibabin amination reaction. [Link]

-

Wikiwand. Chichibabin pyridine synthesis. [Link]

- Google Patents. Production of 2-amino-3-nitropyridine.

-

Organic Syntheses. C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. [Link]

-

National Institutes of Health. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. [Link]

-

Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. [Link]

-

National Institutes of Health. Chemoselective Primary Amination of Aryl Boronic Acids by PIII/PV=O-Catalysis: Synthetic Capture of the Transient Nef Intermediate HNO. [Link]

-

PubChem. 3-Ethylpyridine. [Link]

-

Semantic Scholar. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 3 Ethyl Pyridine Manufacturer,Exporter,Supplier [aromaaromatics.net]

- 3. 3-Ethylpyridine | 536-78-7 | TCI AMERICA [tcichemicals.com]

- 4. 3-Ethylpyridine | C7H9N | CID 10823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

tert-Butyl (3-ethylpyridin-2-yl)carbamate molecular weight

An In-depth Technical Guide to tert-Butyl (3-ethylpyridin-2-yl)carbamate

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical properties, detailed synthesis protocols, reaction mechanisms, and robust characterization methodologies. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the practical application and handling of this versatile compound.

Introduction and Strategic Importance

In the landscape of pharmaceutical development, functionalized pyridine scaffolds are of paramount importance due to their prevalence in a wide array of biologically active molecules. This compound serves as a crucial intermediate, providing a strategically protected amine on a substituted pyridine ring. The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis.[1][2] Its stability under various nucleophilic and basic conditions, combined with its straightforward removal under acidic conditions, makes it an ideal choice for multi-step synthetic pathways.[2][3] This guide elucidates the essential technical details of this compound, from its molecular characteristics to its synthesis and application.

Physicochemical and Structural Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. This compound is a white to off-white solid at room temperature. Its key quantitative data are summarized below.

| Property | Value | Source |

| Molecular Weight | 222.28 g/mol | [4] |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [4] |

| CAS Number | 149489-03-2 | [4] |

| Density | 1.087 g/cm³ | [4] |

| IUPAC Name | tert-butyl N-(3-ethylpyridin-2-yl)carbamate | N/A |

Chemical Structure

The molecule's structure, featuring a pyridine core functionalized with an ethyl group at the 3-position and a Boc-protected amine at the 2-position, is central to its utility.

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound is a classic example of N-protection, a fundamental transformation in organic chemistry. The process involves the reaction of 2-amino-3-ethylpyridine with di-tert-butyl dicarbonate (Boc₂O).

Causality of Experimental Design

The choice of Boc₂O as the protecting agent is deliberate. It is a stable, commercially available solid that reacts under relatively mild conditions to afford high yields of the protected amine.[1] The reaction's efficiency is often enhanced by a base. While simple inorganic bases like sodium bicarbonate can be used, an organic base like 4-dimethylaminopyridine (DMAP) is often employed as a nucleophilic catalyst to accelerate the reaction, especially for less reactive amines.[5] The choice of solvent is also critical; aprotic solvents like tetrahydrofuran (THF) or acetonitrile are typically used to ensure solubility of the reactants and prevent side reactions.[1]

Reaction Mechanism: Boc Protection

The mechanism proceeds via nucleophilic attack of the amine on a carbonyl carbon of the Boc anhydride. When catalyzed by DMAP, a more reactive N-Boc-pyridinium intermediate is formed, which is then attacked by the primary amine.[5]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a self-validating system. Successful synthesis is confirmed by the disappearance of the starting amine and the appearance of a new, less polar spot on a Thin Layer Chromatography (TLC) plate, and definitively by the spectroscopic characterization outlined in the next section.

-

Preparation : To a round-bottomed flask equipped with a magnetic stirrer, add 2-amino-3-ethylpyridine (1.0 eq).

-

Dissolution : Dissolve the starting material in anhydrous tetrahydrofuran (THF).

-

Addition of Reagents : Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Reaction : Stir the mixture at room temperature. Monitor the reaction's progress using TLC (e.g., with a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

-

Workup : Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

-

Extraction : Dissolve the residue in ethyl acetate and wash sequentially with a 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification : If necessary, purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of NMR, IR, and Mass Spectrometry is standard.

Expected Spectral Data

The following table summarizes the expected spectral characteristics based on the molecule's structure and data from analogous compounds.[6][7][8]

| Technique | Expected Observations |

| ¹H NMR | δ (ppm) : ~8.2 (d, 1H, pyridine-H), ~7.6 (t, 1H, pyridine-H), ~7.0 (d, 1H, pyridine-H), ~2.7 (q, 2H, -CH₂-CH₃), ~1.5 (s, 9H, -C(CH₃)₃), ~1.2 (t, 3H, -CH₂-CH₃). NH proton may be broad. |

| ¹³C NMR | δ (ppm) : ~153 (C=O), ~150-120 (pyridine carbons), ~80 (-C(CH₃)₃), ~28 (-C(CH₃)₃), ~24 (-CH₂-CH₃), ~14 (-CH₂-CH₃). |

| FT-IR | ν (cm⁻¹) : ~3350 (N-H stretch), ~2980 (C-H stretch, sp³), ~1710 (C=O stretch, carbamate), ~1580 (C=N/C=C stretch, aromatic). |

| Mass Spec (ESI) | m/z : Expected [M+H]⁺ at 223.14. Key fragment at [M-C₄H₈+H]⁺ (loss of isobutylene).[7] |

Protocol: Acquiring Spectroscopic Data

-

NMR Spectroscopy :

-

Mass Spectrometry :

-

Sample Prep : Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Analysis : Acquire the mass spectrum using electrospray ionization (ESI) in positive ion mode to observe the protonated molecule [M+H]⁺.[7]

-

Applications in Drug Development

The carbamate functional group is a well-established structural motif in a wide range of therapeutic agents.[9] The primary utility of this compound is as a protected building block. After its incorporation into a larger molecular framework, the Boc group can be easily removed with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to reveal the free amine.[1][2] This free amine can then be used for subsequent reactions, such as amide bond formation, alkylation, or sulfonylation, enabling the synthesis of complex drug candidates. This strategy is crucial for building libraries of related compounds for structure-activity relationship (SAR) studies.

Conclusion

This compound is a valuable and versatile intermediate for chemical synthesis. Its well-defined physicochemical properties, straightforward synthesis via Boc protection, and clear spectroscopic signatures make it a reliable tool for researchers. The strategic use of the acid-labile Boc group allows for the controlled, stepwise construction of complex molecules, cementing this compound's role as a key building block in the pursuit of novel therapeutics.

References

-

tert-Butyl 3-ethylpyridin-2-ylcarbamate. ChemBK. [Link]

-

tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate | C11H16N2O3. PubChem. [Link]

-

SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

Amine Protection / Deprotection. Fisher Scientific. [Link]

-

Supporting Information. [Source not specified, likely a journal][Link]

-

Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]

-

Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry. [Link]

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central, PMC. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

-

tert-butyl N-[2-(pyridin-2-ylamino)ethyl]carbamate. PubChem. [Link]

-

tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. [Link]

- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

tert-butyl N-(2-ethyl-3-pyridinyl)carbamate. PubChem. [Link]

-

Synthesis, NMR and Single Crystal Studies of (E)-tert-Butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylates. ResearchGate. [Link]

Sources

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. chembk.com [chembk.com]

- 5. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of tert-Butyl (3-ethylpyridin-2-yl)carbamate

This technical guide provides a comprehensive analysis of the expected spectroscopic data for tert-butyl (3-ethylpyridin-2-yl)carbamate, a key intermediate in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of the principles and practical application of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) for the structural elucidation and purity assessment of this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from structurally related molecules.

Introduction: The Significance of Structural Verification

In the realm of modern chemical synthesis, particularly within drug discovery and development, the unambiguous confirmation of a molecule's structure is paramount. This compound, with its substituted pyridine core and a bulky tert-butoxycarbonyl (Boc) protecting group, presents a unique set of spectroscopic features. The Boc group is a cornerstone of modern organic synthesis, enabling the selective manipulation of amino functionalities.[1] A thorough understanding of its spectroscopic signature is, therefore, essential for any researcher working with this class of compounds. This guide will deconstruct the expected spectral data, providing a roadmap for both the acquisition and interpretation of these critical analytical results.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift values for related pyridine and N-Boc protected systems.[2][3]

Table 1: Predicted ¹H NMR Spectroscopic Data

(Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | Pyridine H-6 |

| ~7.6 | dd | 1H | Pyridine H-4 |

| ~7.0 | dd | 1H | Pyridine H-5 |

| ~2.7 | q | 2H | -CH₂-CH₃ |

| ~1.5 | s | 9H | -C(CH₃)₃ (Boc) |

| ~1.2 | t | 3H | -CH₂-CH₃ |

| ~7.5 (broad) | s | 1H | N-H (carbamate) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

(Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~153-156 | Carbonyl C=O (Boc) |

| ~150 | Pyridine C-2 |

| ~147 | Pyridine C-6 |

| ~138 | Pyridine C-4 |

| ~135 | Pyridine C-3 |

| ~122 | Pyridine C-5 |

| ~80 | Quaternary Carbon -C(CH₃)₃ (Boc) |

| ~28.3 | Methyl Carbons -C(CH₃)₃ (Boc) |

| ~25 | -CH₂-CH₃ |

| ~14 | -CH₂-CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350-3450 | Medium | N-H Stretch (carbamate) |

| ~2970-2980 | Strong | C-H Stretch (aliphatic) |

| ~1700-1725 | Strong | C=O Stretch (carbamate) |

| ~1580-1600 | Medium | C=C/C=N Stretch (pyridine) |

| ~1250 & ~1160 | Strong | C-O Stretch (carbamate) |

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Assignment |

| 222.14 | [M]⁺ (Molecular Ion) |

| 166.10 | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 149.09 | [M - C₄H₉O]⁺ (Loss of tert-butoxy) |

| 122.08 | [M - C₅H₈O₂]⁺ (Loss of Boc group) |

| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A higher number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Trustworthiness of the Protocol: This is a standard and widely accepted protocol for obtaining NMR spectra of small organic molecules. The use of a high-field instrument and an internal standard ensures the accuracy and reproducibility of the data.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

-

Sample Preparation: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Collect the spectrum over the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the clean ATR crystal before running the sample.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Trustworthiness of the Protocol: ATR-FTIR is a rapid and reliable technique that requires minimal sample preparation, reducing the chances of sample contamination or loss.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to gain further structural information from its fragmentation pattern.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source can be used.

-

Data Acquisition (ESI):

-

Infuse the sample solution into the ESI source.

-

Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be observed at m/z 223.14.

-

-

Data Acquisition (EI):

-

Introduce the sample into the EI source (often via a direct insertion probe or GC inlet).

-

The fragmentation pattern will provide valuable structural information.

-

Trustworthiness of the Protocol: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition of the molecule.

Interpretation of Spectroscopic Data

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show distinct signals for the pyridine, ethyl, and Boc groups. The three aromatic protons on the pyridine ring will appear as doublets or doublets of doublets in the downfield region (~7.0-8.2 ppm). The ethyl group will be represented by a quartet for the methylene protons (~2.7 ppm) and a triplet for the methyl protons (~1.2 ppm). The most prominent signal will be a sharp singlet at ~1.5 ppm, integrating to nine protons, which is characteristic of the magnetically equivalent methyl protons of the tert-butyl group.[4] A broad singlet corresponding to the N-H proton of the carbamate is also expected.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. Key signals to identify are the carbonyl carbon of the Boc group at ~153-156 ppm, the quaternary carbon of the Boc group at ~80 ppm, and the nine equivalent methyl carbons at ~28.3 ppm.[5][6] The five distinct carbons of the substituted pyridine ring will appear in the aromatic region (~122-150 ppm), and the two carbons of the ethyl group will be in the aliphatic region (~14 and ~25 ppm).

IR Spectrum Analysis

The IR spectrum is crucial for identifying the functional groups. A strong absorption band between 1700-1725 cm⁻¹ is a definitive indicator of the carbonyl (C=O) group of the carbamate.[7] The N-H stretch of the carbamate will be visible as a medium intensity band around 3350-3450 cm⁻¹. Strong C-H stretching vibrations from the aliphatic ethyl and tert-butyl groups will be observed around 2970-2980 cm⁻¹.

Mass Spectrum Analysis

The mass spectrum will confirm the molecular weight of the compound. The molecular ion peak [M]⁺ should be observed at m/z 222.14. A characteristic fragmentation pattern for Boc-protected amines involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da). The presence of a prominent peak at m/z 57, corresponding to the tert-butyl cation, is also a strong indicator of the Boc group.

Visualizing the Workflow and Structure-Spectrum Correlation

Experimental Workflow

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Structure-Spectrum Correlation

Caption: Correlation of molecular fragments with their characteristic spectroscopic signals.

Conclusion

The structural verification of this compound is readily achievable through a combination of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. By understanding the predicted spectroscopic data and following the robust experimental protocols outlined in this guide, researchers can confidently confirm the identity and purity of their synthesized material, ensuring the integrity of their subsequent research and development efforts.

References

- Supporting Information for various syntheses often include NMR d

-

ResearchGate: Conformational, vibrational spectroscopic and nonlinear optical activity studies on N,N-Di-Boc-2-amino pyridine : A DFT approach. [Link]

-

Pittelkow, M. et al. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

-

NIST WebBook: tert-Butyl carbamate. [Link]

-

ResearchGate: Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine. [Link]

-

ResearchGate: Spectroscopic and molecular docking studies on N , N -Di- tert -butoxycarbonyl (Boc)-2-amino pyridine: A potential bioactive agent for lung cancer treatment. [Link]

-

Organic Syntheses: Carbamic acid, tert-butyl ester. [Link]

-

Appretech Scientific Limited: tert-butyl (5-amino-3-ethylpyridin-2-yl)carbamate. [Link]

-

SpectraBase: tert-Butyl carbamate - Optional[1H NMR]. [Link]

-

Organic Syntheses: (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

-

PubChem: tert-butyl N-[2-(pyridin-2-ylamino)ethyl]carbamate. [Link]

-

PubChem: tert-butyl N-[2-(pyridin-3-yloxy)ethyl]carbamate. [Link]

-

PubChem: tert-butyl N-(2-ethyl-3-pyridinyl)carbamate. [Link]

-

Organic Chemistry Data: 13C NMR Chemical Shifts. [Link]

-

Der Pharma Chemica: Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

-

PubChem: Tert-butyl 3-(aminomethyl)pyridin-2-ylcarbamate. [Link]

-

The Royal Society of Chemistry: Supplementary Information. [Link]

-

NIST WebBook: Butyl carbamate. [Link]

-

ResearchGate: FT-IR spectrum of tert-butyl... [Link]

-

NIST WebBook: tert-Butyl carbamate. [Link]

-

Computational studies on structure and spectroscopic properties of 4-(Boc-amino) pyridine. [Link]

-

Sigma-Aldrich: TERT-BUTYL N-[1-(PYRIDIN-3-YL)ETHYL]CARBAMATE. [Link]

-

PubChem: tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. rsc.org [rsc.org]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]

- 5. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. tert-Butyl carbamate [webbook.nist.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl (3-ethylpyridin-2-yl)carbamate

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-butyl (3-ethylpyridin-2-yl)carbamate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through detailed spectral interpretation. We will explore the underlying principles governing the chemical shifts and coupling constants, present a predicted spectrum based on analogous structures, and provide a robust experimental protocol for acquiring high-quality ¹H NMR data.

Introduction: The Structural Significance of a Protected Aminopyridine

This compound is a key intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical agents. The molecule features a pyridine ring, a common scaffold in medicinal chemistry, substituted with an ethyl group and a tert-butoxycarbonyl (Boc) protected amine. The Boc protecting group is crucial for selectively masking the reactivity of the amine functionality during multi-step syntheses, and its successful installation and integrity are paramount.[1] ¹H NMR spectroscopy is the definitive, non-destructive analytical technique for confirming the structure of such molecules, providing precise information about the electronic environment of each proton.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The structure and proton designations for this compound are as follows:

Caption: Molecular structure of this compound with proton designations.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Proton Designation | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H-6 | ~8.30 | Doublet of doublets (dd) | ~4.8, 1.5 | 1H | Located ortho to the ring nitrogen, this proton is significantly deshielded. It will show coupling to both H-5 and H-4 (W-coupling). |

| H-4 | ~7.55 | Doublet of doublets (dd) | ~7.5, 4.8 | 1H | Situated meta to the nitrogen and ortho to the ethyl group, its chemical shift is influenced by both. It couples with H-5 and H-6. |

| H-5 | ~7.05 | Doublet of doublets (dd) | ~7.5, 4.8 | 1H | This proton is ortho to the electron-donating ethyl group and meta to the carbamate, leading to a more upfield shift. It couples with H-4 and H-6. |

| NH | ~7.90 | Singlet (broad) | - | 1H | The carbamate proton signal is often broad due to quadrupole broadening and exchange. Its chemical shift can be concentration-dependent. |

| CH₂ (Ethyl) | ~2.70 | Quartet (q) | ~7.6 | 2H | The benzylic protons of the ethyl group are deshielded by the aromatic ring. They are split into a quartet by the adjacent methyl protons. |

| CH₃ (Ethyl) | ~1.25 | Triplet (t) | ~7.6 | 3H | These protons are split into a triplet by the adjacent methylene protons. |

| C(CH₃)₃ (Boc) | ~1.52 | Singlet (s) | - | 9H | The nine equivalent protons of the tert-butyl group give rise to a characteristic sharp singlet in a relatively uncongested region of the spectrum, confirming the presence of the Boc protecting group.[1] |

Causality of Experimental Observations

The predicted chemical shifts are a direct consequence of the electronic environment of each proton. The pyridine ring is an electron-deficient aromatic system, which generally causes its protons to resonate at a lower field compared to benzene.[4] The introduction of the electron-donating ethyl group at the 3-position and the electron-withdrawing, yet resonance-donating, Boc-carbamate group at the 2-position modulates this electronic landscape.

-

Pyridine Ring Protons (H-4, H-5, H-6): The proton at the 6-position (H-6) is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. The carbamate group at the 2-position will influence the chemical shifts of the adjacent protons. The ethyl group at the 3-position will have a shielding effect on the ortho (H-4) and para (H-6, though to a lesser extent) protons.

-

Ethyl Group Protons (-CH₂-CH₃): The methylene (-CH₂) protons are adjacent to the aromatic ring and are therefore deshielded, appearing as a quartet due to coupling with the three methyl (-CH₃) protons, following the n+1 rule.[2] The methyl protons appear as a triplet, coupled to the two methylene protons.

-

Boc Group Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are chemically equivalent and shielded, resulting in a strong, sharp singlet around 1.5 ppm.[1] This signal is a key diagnostic peak for the presence of the Boc protecting group.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure the acquisition of a high-quality, interpretable ¹H NMR spectrum, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, minimizing ambiguity in the final data.

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

High-quality 5 mm NMR tube

-

Pasteur pipette

-

Small vial

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup (for a standard 400 MHz NMR spectrometer):

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp peaks and resolving fine coupling patterns.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical acquisition parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

-

-

The spectral width should be set to encompass the expected range of chemical shifts (e.g., -1 to 10 ppm).

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a flat baseline and pure absorption peaks.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate all peaks to determine the relative number of protons for each signal.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign each signal to the corresponding protons in the molecule.

-

Caption: Workflow for ¹H NMR Spectrum Acquisition and Analysis.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. Through careful analysis of chemical shifts, coupling patterns, and signal integrations, a complete and unambiguous assignment of all protons is achievable. The characteristic signals of the Boc group, the ethyl substituent, and the substituted pyridine ring serve as reliable indicators of the compound's identity and purity. The methodologies and predictive analysis presented in this guide offer a robust framework for researchers and scientists working with this and structurally related molecules, ensuring confidence in their synthetic and analytical endeavors.

References

-

Brainly. (2023). Which of the following describes the pattern observed for an ethyl group in a ^1H NMR spectrum?. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014). Proton NMR signals and rings. Retrieved from [Link]

Sources

- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(BOC-AMINO)-3-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. 3-Ethylpyridine(536-78-7) 1H NMR spectrum [chemicalbook.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

13C NMR of tert-Butyl (3-ethylpyridin-2-yl)carbamate

An In-Depth Technical Guide to the ¹³C NMR Analysis of tert-Butyl (3-ethylpyridin-2-yl)carbamate

Abstract

This technical guide provides a comprehensive framework for the acquisition, interpretation, and structural verification of this compound using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a key building block in synthetic and medicinal chemistry, unambiguous characterization of this molecule is paramount. This document, intended for researchers, scientists, and drug development professionals, moves beyond a simple data report to detail the underlying principles that govern the chemical shifts observed. We will explore the electronic influence of the pyridine ring, the ethyl substituent, and the tert-butoxycarbonyl (Boc) protecting group. A validated, step-by-step experimental protocol is provided, followed by a detailed predictive analysis of the ¹³C NMR spectrum. The methodologies described herein establish a self-validating system for the structural elucidation of this and analogous substituted pyridine derivatives.

Introduction: The Role of NMR in Modern Synthesis

In the landscape of pharmaceutical and materials science, the precise structural confirmation of molecular entities is non-negotiable. This compound is a substituted pyridine derivative that serves as a versatile intermediate in the synthesis of more complex target molecules. Its structure combines three key functional motifs: a heterocyclic aromatic pyridine ring, an alkyl ethyl group, and a sterically demanding Boc-carbamate protecting group. The electronic interplay between these components creates a unique molecular fingerprint.

¹³C NMR spectroscopy is an indispensable tool for organic chemists, providing direct insight into the carbon skeleton of a molecule.[1] Unlike ¹H NMR, the ¹³C spectrum is typically free of complex coupling patterns (in proton-decoupled mode) and offers a wide chemical shift range, minimizing signal overlap and allowing for the clear resolution of individual carbon environments.[2] This guide will provide the scientific rationale and practical methodology to confidently acquire and interpret the ¹³C NMR spectrum of the title compound.

Foundational Principles: Predicting the ¹³C Chemical Environment

A robust interpretation of any NMR spectrum begins with a foundational understanding of the factors that influence nuclear shielding and, consequently, chemical shift. For this compound, we must consider the distinct contributions of each molecular fragment.

The Pyridine Ring: An Electron-Deficient Heterocycle

The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a general deshielding (downfield shift) of the ring carbons compared to benzene. The carbon atoms adjacent to the nitrogen (C2 and C6) are the most deshielded, typically appearing around 150 ppm. The C3/C5 carbons are found further upfield, while the C4 carbon is intermediate, often around 136 ppm.

Substituent Effects on the Pyridine Ring

The chemical shifts of the pyridine carbons are further modulated by the attached substituents.

-

N-Carbamate Group: The Boc-amino group at the C2 position is a powerful electron-donating group through resonance, while also exerting an inductive withdrawing effect. This complex interaction significantly influences the electronic environment of the entire ring. The direct attachment to C2 will cause a substantial shift.

-

Ethyl Group: The ethyl group at the C3 position is a weak electron-donating group via induction. This effect will cause a slight shielding (upfield shift) of the carbon it is attached to (C3) and other carbons in the ring, albeit to a lesser extent.

The tert-Butoxycarbonyl (Boc) Group

The Boc group gives rise to three highly characteristic signals:

-

Carbonyl Carbon (C=O): The carbamate carbonyl carbon is significantly deshielded and is expected in the 152-156 ppm region, distinct from ketone or ester carbonyls.[3][4]

-

Quaternary Carbon (-C(CH₃)₃): This carbon, bonded to three methyl groups and an oxygen, consistently appears in the 79-82 ppm range.[3][5]

-

Methyl Carbons (-C(CH₃)₃): The nine equivalent protons of the three methyl groups result in a single, intense signal for the carbons around 28 ppm.[3][5]

Experimental Design: A Protocol for Reliable Data Acquisition

The quality of NMR data is directly dependent on a meticulously planned experimental setup. The following protocol is designed to yield a high-resolution, high-signal-to-noise ¹³C NMR spectrum. This workflow represents a self-validating system, ensuring data integrity from sample preparation to final processing.

Workflow for ¹³C NMR Data Acquisition

Caption: Standard workflow for ¹³C NMR analysis.

Sample Preparation

-

Analyte: Accurately weigh 20-30 mg of this compound.

-

Solvent: Dissolve the sample in approximately 0.6 mL of a deuterated solvent in a clean, dry vial. Chloroform-d (CDCl₃) is a common first choice.[6] However, if solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative, though its solvent signal is more complex.[7][8]

-

Standard: Add a small amount of Tetramethylsilane (TMS) to serve as the internal reference (δ = 0.0 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

Spectrometer Parameters

The following parameters (Table 2) are recommended for a 400 MHz spectrometer and should be adjusted as necessary based on the instrument and sample concentration.

| Parameter | Value | Rationale & Justification |

| Spectrometer Freq. | ≥ 100 MHz | Higher field strength provides better signal dispersion and sensitivity. |

| Pulse Program | zgpg30 | Standard proton-gated decoupling with a 30° pulse angle for quantitative accuracy. |

| Relaxation Delay (D1) | 2-5 s | A longer delay ensures full relaxation of all carbons, especially quaternary ones.[2] |

| Acquisition Time (AQ) | 1-2 s | Determines the digital resolution of the spectrum. |

| Number of Scans (NS) | 1024-4096 | Averaging multiple scans is necessary to overcome the low natural abundance of ¹³C. |

| Temperature | 298 K | Standard ambient temperature for reproducibility. |

Predictive Analysis and Spectral Interpretation

Based on the foundational principles and data from analogous structures, a predictive assignment of the ¹³C NMR spectrum can be made. The following structure and table serve as a guide for interpretation.

Caption: Structure of this compound.

| Carbon Atom | Environment | Predicted Shift (δ, ppm) | Justification and Commentary |

| C=O | Carbamate Carbonyl | ~153.5 | Typical range for a Boc-carbamate carbonyl.[3] Deshielded due to bonding with two electronegative atoms (O and N). |

| C2 | Pyridine, N-C-N | ~157.0 | Highly deshielded due to direct attachment to the ring nitrogen and the electron-withdrawing carbamate nitrogen. |

| C6 | Pyridine, N-C-H | ~148.0 | Alpha to the ring nitrogen, resulting in a significant downfield shift.[9][10] |

| C4 | Pyridine, C-H | ~137.0 | Gamma to the nitrogen, characteristic shift for this position in substituted pyridines. |

| C5 | Pyridine, C-H | ~121.0 | Shielded relative to other pyridine carbons, influenced by its meta position to both substituents. |

| C3 | Pyridine, C-Et | ~130.0 | The attachment of the ethyl group and its position relative to the carbamate influence this shift. |

| C(CH₃)₃ | Boc Quaternary | ~80.5 | Highly characteristic signal for the Boc group's quaternary carbon, shifted downfield by the adjacent oxygen.[5] |

| CH₂ | Ethyl Methylene | ~23.0 | Standard aliphatic CH₂ group, shifted slightly downfield by the aromatic ring. |

| C(CH₃)₃ | Boc Methyls | ~28.4 | A very strong signal due to nine equivalent carbons. A hallmark of the Boc protecting group.[3] |

| CH₃ | Ethyl Methyl | ~14.0 | Typical chemical shift for a terminal methyl group in an alkyl chain. |

Note: These are predicted values based on additive models and literature data for similar compounds. Actual experimental values may vary slightly due to solvent and concentration effects.[5][11]

Conclusion

This technical guide has established a comprehensive, scientifically-grounded framework for the ¹³C NMR analysis of this compound. By integrating foundational NMR principles with a robust experimental protocol and a detailed predictive analysis, researchers can achieve unambiguous structural confirmation of this important synthetic intermediate. The predicted chemical shifts for the pyridine, ethyl, and Boc-carbamate moieties provide a clear roadmap for spectral assignment. Adherence to the described workflow ensures the generation of high-quality, reliable, and reproducible data, reinforcing the central role of NMR spectroscopy in modern chemical research and development.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.washington.edu [chem.washington.edu]

- 9. testbook.com [testbook.com]

- 10. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Infrared Spectroscopy of tert-Butyl (3-ethylpyridin-2-yl)carbamate

This guide provides a comprehensive analysis of the infrared (IR) spectrum of tert-butyl (3-ethylpyridin-2-yl)carbamate, a molecule of interest in pharmaceutical and chemical synthesis. As researchers, scientists, and drug development professionals, a thorough understanding of the vibrational characteristics of this compound is crucial for its identification, purity assessment, and the elucidation of its molecular structure. This document will delve into the theoretical principles governing its IR absorption, provide a detailed interpretation of its spectral features, and outline a robust experimental protocol for acquiring high-quality data.

Introduction: The Molecular Architecture and Spectroscopic Significance

This compound (PubChem CID: 156461773) is a derivative of 2-aminopyridine, featuring a bulky tert-butoxycarbonyl (Boc) protecting group on the amino nitrogen and an ethyl substituent on the pyridine ring.[1][2] The strategic placement of these functional groups imparts specific chemical properties relevant to its application as a synthetic intermediate.

Infrared spectroscopy serves as a powerful, non-destructive analytical technique to probe the vibrational modes of molecules. Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, IR spectroscopy is indispensable for confirming the successful installation of the Boc group, verifying the integrity of the pyridine ring, and ensuring the presence of the ethyl substituent.

Theoretical Vibrational Analysis: Predicting the Infrared Spectrum

The infrared spectrum of this compound is a composite of the vibrational modes of its constituent parts: the N-H group of the carbamate, the carbonyl (C=O) group, the pyridine ring, the ethyl group, and the tert-butyl group. Understanding the expected absorption ranges for these functionalities is the cornerstone of accurate spectral interpretation.

The Carbamate Moiety: Key N-H and C=O Stretching Vibrations

The carbamate group (-NH-C(=O)-O-) is the most prominent feature in the IR spectrum and provides two of the most diagnostic absorption bands.

-

N-H Stretching: The N-H bond of a secondary carbamate gives rise to a stretching vibration typically observed in the 3400-3250 cm⁻¹ region.[3][4] The exact position and shape of this band are sensitive to hydrogen bonding. In a concentrated sample or in the solid state, intermolecular hydrogen bonding will broaden the peak and shift it to a lower wavenumber (around 3300 cm⁻¹). In a dilute solution with a non-polar solvent, a sharper, higher frequency band corresponding to the "free" N-H stretch may be observed.[5]

-

C=O Stretching (Amide I Band): The carbonyl group of the Boc protecting group is expected to produce a strong, sharp absorption band. For carbamates, this C=O stretch, often referred to as the Amide I band, typically appears in the range of 1740-1680 cm⁻¹.[6][7] The electron-donating character of the adjacent nitrogen and oxygen atoms influences the resonance of the carbonyl group, affecting its absorption frequency.

The Pyridine Ring: Aromatic C-H and Ring Vibrations

The substituted pyridine ring contributes a series of characteristic absorptions.

-

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the pyridine ring are expected to appear at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[8][9] These bands are generally of weak to medium intensity.

-

C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring give rise to a set of medium to strong bands in the 1600-1400 cm⁻¹ region.[8][10] For pyridine and its derivatives, characteristic absorptions are often observed around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[8][11]

The Alkyl Substituents: Ethyl and tert-Butyl Group Vibrations

The ethyl and tert-butyl groups introduce a variety of C-H stretching and bending vibrations.

-

Aliphatic C-H Stretching: The sp³ hybridized C-H bonds of the ethyl (-CH₂CH₃) and tert-butyl (-C(CH₃)₃) groups will exhibit strong stretching absorptions in the 2980-2850 cm⁻¹ region.[8][12] The asymmetric and symmetric stretches of the methyl (CH₃) and methylene (CH₂) groups will contribute to a complex pattern of bands in this area.

-

C-H Bending: The bending (deformation) vibrations of the methyl and methylene groups occur at lower frequencies. Look for CH₃ bending vibrations around 1465 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric). The characteristic "umbrella" mode for the tert-butyl group often gives a strong band around 1365 cm⁻¹. Methylene scissoring vibrations are typically observed near 1450 cm⁻¹.[12]

Data Presentation: Summary of Expected IR Absorptions

The following table summarizes the anticipated vibrational frequencies for this compound.

| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity |

| ~3300 | N-H Stretch (carbamate) | Medium, possibly broad |

| 3100-3000 | C-H Stretch (aromatic) | Weak to Medium |

| 2980-2850 | C-H Stretch (aliphatic - ethyl & tert-butyl) | Strong |

| 1740-1680 | C=O Stretch (carbamate) | Strong |

| 1600-1585 | C=C, C=N Ring Stretch (pyridine) | Medium to Strong |

| 1500-1400 | C=C, C=N Ring Stretch (pyridine) | Medium to Strong |

| ~1465 | C-H Bend (CH₃ asymmetric) | Medium |

| ~1450 | C-H Bend (CH₂ scissoring) | Medium |

| ~1375 | C-H Bend (CH₃ symmetric) | Medium |

| ~1365 | C-H Bend (tert-butyl umbrella) | Strong |

| 1300-1200 | C-N Stretch (carbamate & pyridine) | Medium |

| 1200-1000 | C-O Stretch (carbamate) | Strong |

| Below 1000 | Fingerprint Region (complex vibrations) | Variable |

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To obtain a reliable and interpretable IR spectrum of this compound, a systematic approach to sample preparation and data acquisition is essential. This protocol outlines the use of Attenuated Total Reflectance (ATR) FT-IR spectroscopy, a common and convenient technique for solid and liquid samples.

Instrumentation and Materials

-

Fourier Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal).

-

This compound sample.

-

Spatula.

-

Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).

-

Lint-free wipes.

Step-by-Step Methodology

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol or acetone. Allow the solvent to evaporate completely.

-

Acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

-

-

Sample Application:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. A typical acquisition might involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform a baseline correction and peak picking to identify the wavenumbers of the absorption maxima.

-

Compare the experimental spectrum with the predicted absorption bands outlined in Section 3.

-

-

Cleaning:

-

Retract the ATR press and carefully remove the sample from the crystal.

-

Clean the crystal surface thoroughly as described in step 2.

-

Visualization of Key Molecular Features

To better understand the relationship between the molecular structure and its vibrational modes, the following diagrams are provided.

Caption: Experimental workflow for acquiring the IR spectrum using ATR FT-IR.

The Fingerprint Region: A Unique Molecular Signature

The region of the IR spectrum from approximately 1500 cm⁻¹ to 500 cm⁻¹ is known as the fingerprint region. [13][14]This area contains a complex series of absorptions arising from bending vibrations (scissoring, rocking, wagging, and twisting) of the various functional groups, as well as stretching vibrations of single bonds (C-C, C-N, C-O). While individual peak assignments in this region can be challenging, the overall pattern is unique to a specific molecule. [13]For this compound, the fingerprint region will be particularly rich due to the numerous C-H bending modes of the ethyl and tert-butyl groups, and the out-of-plane C-H bending of the substituted pyridine ring. Any subtle changes in the molecular structure, such as isomerism or the presence of impurities, will manifest as noticeable differences in this region, making it a powerful tool for identity confirmation when compared against a reference spectrum of a known standard.

Conclusion: A Synthesis of Theory and Practice

The infrared spectrum of this compound is rich with information that, when correctly interpreted, provides unambiguous confirmation of its chemical structure. The key to a successful analysis lies in a synergistic approach that combines a theoretical understanding of group frequencies with meticulous experimental technique. The strong carbonyl absorption of the Boc group, the characteristic N-H stretch of the carbamate, the pattern of C-H stretches from the aromatic and aliphatic moieties, and the unique pattern in the fingerprint region collectively form a robust analytical profile. This guide provides the foundational knowledge and practical steps for researchers to confidently utilize IR spectroscopy in their work with this important synthetic building block.

References

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

CHIMIA. (1966). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. [Link]

-

PubMed. (2003, October). A new insight into the vibrational analysis of pyridine. [Link]

-

Physical Chemistry Chemical Physics (RSC Publishing). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

PubMed Central. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

-

Asian Journal of Chemistry. Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. [Link]

-

Polish Journal of Chemistry. Infrared Absorption Spectra of Quaternary Salts of Pyridine. [Link]

-

ResearchGate. (2015, August). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]

-

ResearchGate. Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. [Link]

-

The Journal of Chemical Physics. (1963). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. [Link]

-

ResearchGate. (2015, August). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. [Link]

-

University of Dhaka. The features of IR spectrum. [Link]

-

ResearchGate. Maxima of the N H stretching absorption bands observed by FT-IR.... [Link]

-

Chemguide. the fingerprint region - infra-red spectra. [Link]

-

TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. [Link]

-

Chemistry LibreTexts. (2023, January 30). The Fingerprint Region. [Link]

-

YouTube. (2021, April 18). Lec15 - IR Spectra of Aromatic Compounds. [Link]

-

Oregon State University. Aromatic Fingerprint Vibrations. [Link]

-